molecular formula C19H17NO3 B8252137 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid

4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid

Cat. No.: B8252137
M. Wt: 307.3 g/mol
InChI Key: PMMQBJHKSUFZPX-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the class of dibenzoazocines This compound is characterized by its unique structure, which includes a dibenzoazocin core fused with a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the dibenzoazocin core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f]azocin-6(5H)-one: This compound shares a similar core structure but lacks the butanoic acid moiety.

    11,12-dihydrodibenzo[b,f]azocin-6(5H)-one: Another related compound with a similar core but different functional groups.

    Benzo[b]naphtho[2,3-f][1,5]diazocine-6,14(5H,13H)-dione: A structurally related compound with additional ring systems.

Uniqueness

4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid is unique due to the presence of the butanoic acid moiety, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(11Z)-6H-benzo[c][1]benzazocin-5-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-10H,11-13H2,(H,22,23)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMQBJHKSUFZPX-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=CC3=CC=CC=C3N1C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2/C=C\C3=CC=CC=C3N1C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid
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4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid
Reactant of Route 3
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid
Reactant of Route 4
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid

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